molecular formula C19H22N4O3S B2409932 N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide CAS No. 714225-60-2

N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide

Cat. No.: B2409932
CAS No.: 714225-60-2
M. Wt: 386.47
InChI Key: TYNJXTDUBRRECI-UHFFFAOYSA-N
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Description

N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the class of quinoxaline derivatives, which are known for their diverse pharmacological activities, including antifungal, antibacterial, antiviral, and antimicrobial properties .

Preparation Methods

The synthesis of N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact through green chemistry approaches .

Chemical Reactions Analysis

N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits significant biological activities, making it a candidate for the development of new pharmaceuticals.

    Medicine: Due to its antimicrobial properties, it is being investigated for potential use in treating infections and other diseases.

    Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The quinoxaline core is known to interact with enzymes and receptors, leading to the inhibition of microbial growth or modulation of biological pathways . The sulfonamide group enhances its binding affinity and specificity towards these targets, contributing to its overall biological activity .

Comparison with Similar Compounds

N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide can be compared with other quinoxaline derivatives such as:

    2-Chloro-3-(piperazin-2-yl)quinoxaline: Known for its antipsychotic properties.

    2-Methoxy-3-(piperazin-2-yl)quinoxaline: Used in the synthesis of antipsychotic drugs.

    3-Phenylquinoxaline-2(1H)-thione: Exhibits anticancer activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological and chemical properties .

Properties

IUPAC Name

N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-14-7-5-8-15(13-14)27(24,25)23-19-18(20-11-6-12-26-2)21-16-9-3-4-10-17(16)22-19/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNJXTDUBRRECI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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